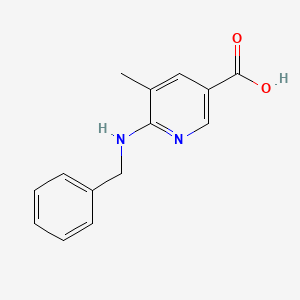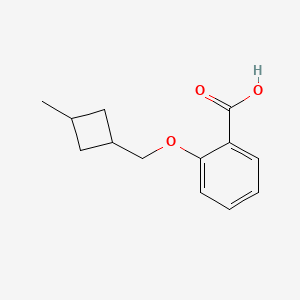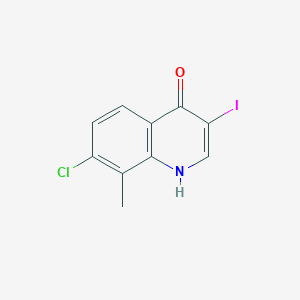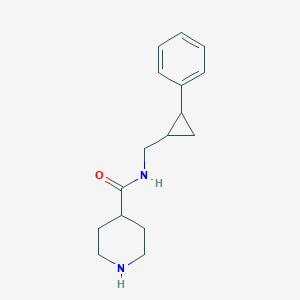![molecular formula C33H39IN2 B15229776 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide CAS No. 1333385-97-9](/img/structure/B15229776.png)
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is a complex organic compound with the molecular formula C33H39IN2 and a molecular weight of 590.58 g/mol . This compound is known for its unique structure, which includes a dihydroimidazolium core substituted with naphthyl and dimethylpropyl groups. It is primarily used as a precursor for carbene ligands in various catalytic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide typically involves the following steps :
Formation of the Imidazolium Core: The initial step involves the formation of the imidazolium core through the reaction of an imidazole derivative with an alkylating agent.
Substitution with Naphthyl and Dimethylpropyl Groups: The imidazolium core is then substituted with naphthyl and dimethylpropyl groups through a series of nucleophilic substitution reactions.
Iodide Addition: Finally, the iodide ion is introduced to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and sustainability . These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the imidazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various imidazolium derivatives, which are used as intermediates in the synthesis of more complex organic compounds .
科学的研究の応用
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications, including :
Chemistry: It is used as a precursor for carbene ligands in catalytic reactions, particularly in the formation of metal-carbene complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide involves its role as a carbene ligand precursor . The compound forms stable metal-carbene complexes, which are highly reactive and can catalyze various organic transformations. The molecular targets and pathways involved include:
Metal Centers: The imidazolium core coordinates with metal centers to form stable complexes.
Catalytic Pathways: These complexes facilitate catalytic pathways, including cross-coupling reactions and polymerization.
類似化合物との比較
Similar Compounds
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolium iodide
Uniqueness
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This unique structure imparts distinct chemical and physical properties, making it highly effective as a carbene ligand precursor in catalytic applications .
特性
CAS番号 |
1333385-97-9 |
|---|---|
分子式 |
C33H39IN2 |
分子量 |
590.6 g/mol |
IUPAC名 |
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1/t30-,31-;/m1./s1 |
InChIキー |
FBAXFNUYKXNWGQ-XBPPRYKJSA-M |
異性体SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
正規SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)


![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)


